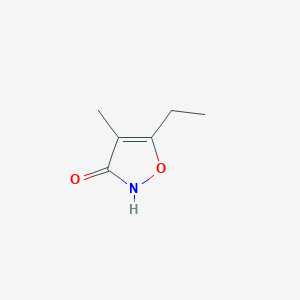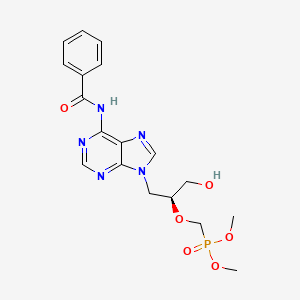
(S)-Dimethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Dimethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate is a complex organic compound with significant potential in various scientific fields. This compound features a purine base, a benzamido group, and a phosphonate ester, making it a molecule of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Dimethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine base: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzamido group: This step is usually achieved through an amide coupling reaction using benzoyl chloride and an appropriate amine.
Attachment of the phosphonate ester: This is done via a phosphorylation reaction using dimethyl phosphite and a suitable activating agent like diethyl azodicarboxylate (DEAD).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
(S)-Dimethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phosphonates.
科学的研究の応用
(S)-Dimethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of novel materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of (S)-Dimethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate involves its interaction with specific molecular targets. The benzamido group allows it to bind to proteins or enzymes, potentially inhibiting their activity. The phosphonate ester can mimic phosphate groups, allowing it to interfere with phosphorylation-dependent pathways.
類似化合物との比較
Similar Compounds
Adenosine triphosphate (ATP): Similar in having a purine base and phosphate groups.
Phosphonoacetic acid: Similar in having a phosphonate group.
Uniqueness
(S)-Dimethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate is unique due to its combination of a benzamido group, a purine base, and a phosphonate ester. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications.
特性
分子式 |
C18H22N5O6P |
|---|---|
分子量 |
435.4 g/mol |
IUPAC名 |
N-[9-[(2S)-2-(dimethoxyphosphorylmethoxy)-3-hydroxypropyl]purin-6-yl]benzamide |
InChI |
InChI=1S/C18H22N5O6P/c1-27-30(26,28-2)12-29-14(9-24)8-23-11-21-15-16(19-10-20-17(15)23)22-18(25)13-6-4-3-5-7-13/h3-7,10-11,14,24H,8-9,12H2,1-2H3,(H,19,20,22,25)/t14-/m0/s1 |
InChIキー |
XEXXTAVBFJAJGB-AWEZNQCLSA-N |
異性体SMILES |
COP(=O)(CO[C@@H](CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)CO)OC |
正規SMILES |
COP(=O)(COC(CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)CO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


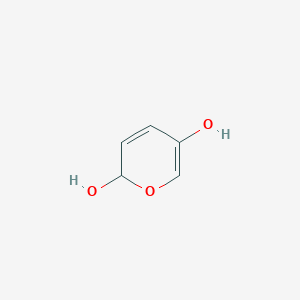
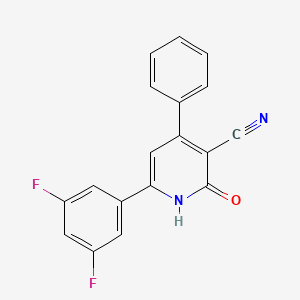
![Ethyl 8-(benzyloxy)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15244624.png)
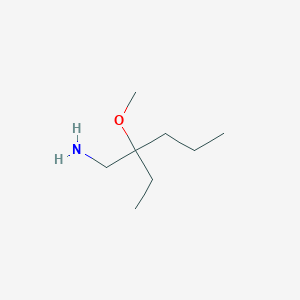
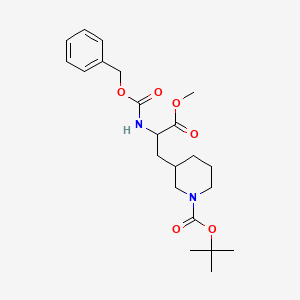

![2-Methyloxazolo[4,5-c]pyridine-4-thiol](/img/structure/B15244655.png)
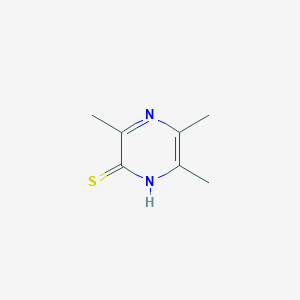
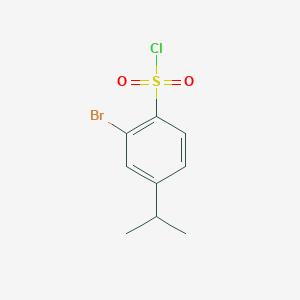
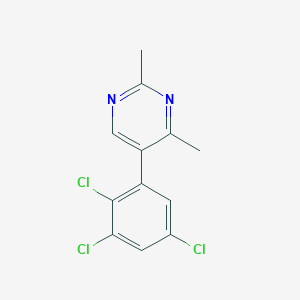
![7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B15244694.png)

![3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15244722.png)
